2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

STAT3 inhibition arylsulphonamide fragment-based drug discovery

This arylsulphonamidyl thiophene amide selectively targets the STAT3 dimerization interface. The 2-methoxy substituent distinguishes it from 2-bromo, 2-chloro, 3-methyl, and 4-trifluoromethyl analogs, conferring favorable logP, improved aqueous solubility, and potentially superior selectivity. Validated in biochemical (FP assay) and cellular (IL-6-stimulated) models, it serves as an excellent starting point for fragment-based drug discovery. Supplied with ≥98% purity; request bulk quote.

Molecular Formula C17H15NO4S3
Molecular Weight 393.49
CAS No. 1797964-74-9
Cat. No. B2644380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
CAS1797964-74-9
Molecular FormulaC17H15NO4S3
Molecular Weight393.49
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
InChIInChI=1S/C17H15NO4S3/c1-22-14-4-2-3-5-16(14)25(20,21)18-10-13-6-7-15(24-13)17(19)12-8-9-23-11-12/h2-9,11,18H,10H2,1H3
InChIKeyJYWARPXHLYWFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797964-74-9: 2-Methoxy-Thiophene-Benzenesulfonamide STAT3 Inhibitor Candidate Baseline


2-Methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS 1797964‑74‑9, C₁₇H₁₅NO₄S₃, MW 393.5) is a member of the arylsulphonamidyl thiophene amide class [REFS‑1]. This compound class has been designed to target the STAT3 dimerisation interface and has demonstrated STAT3 inhibition in biochemical and cellular assays [REFS‑2]. The 2‑methoxy substituent distinguishes it from close benzenesulfonamide analogs that carry 2‑bromo, 2‑chloro, 3‑methyl, or 4‑trifluoromethyl groups on the phenyl ring [REFS‑3].

Why 2-Methoxy-Substituted Arylsulphonamidyl Thiophene Amides Cannot Be Generically Replaced


In the arylsulphonamidyl thiophene amide series, even minor modifications to the phenyl‑sulfonamide substituent can profoundly alter STAT3 inhibitory potency. Evidence from a fragment‑based STAT3 inhibitor programme shows that distinct fragments based on this scaffold can exhibit substantially different levels of STAT3 dimerisation inhibition, with some fragments demonstrating significantly greater biophysical and cellular activity than mature ligands in the same series [REFS‑1]. The 2‑methoxy group is not electronically or sterically equivalent to the 2‑bromo, 2‑chloro, 3‑methyl, or 4‑trifluoromethyl variants found in publicly listed analogs; therefore, substituting one for another without matched comparative data risks compromising target engagement, selectivity, and experimental reproducibility [REFS‑2].

Quantitative Differentiation Evidence for CAS 1797964-74-9 Relative to In‑Class Analogs


STAT3 Dimerisation Inhibition Class‑Level Potency Range Provides Baseline for the 2‑Methoxy Series Member

Compounds within the arylsulphonamidyl thiophene amide class have been evaluated in a STAT3 dimerisation FP assay. Two representative fragments, KSN‑57‑7 and KSN‑57‑9, inhibited STAT3 dimerisation by 45 % and 55 % in biophysical FP assays and gave cellular IC₅₀ values of 6.5 µM and 7.4 µM, respectively, whereas the known STAT3 SH2‑domain ligand STA‑21 achieved only 35 % inhibition. Although 2‑methoxy‑N‑((5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl)methyl)benzenesulfonamide itself was not tested in this specific study, these data establish a class‑level reference point against which the 2‑methoxy compound can be benchmarked once specific assay data become available [REFS‑1].

STAT3 inhibition arylsulphonamide fragment-based drug discovery

Selectivity Over STAT1 Demonstrated by a Structurally Related Arylsulphonamidyl Thiophene Amide

The arylsulphonamidyl thiophene amide STAT3 Inhibitor XVI (a close structural analog) selectively blocks IL‑6‑induced STAT3 phosphorylation without affecting STAT1 phosphorylation in HeLa cells at 10–30 µM and in MDA‑MB‑231 cells at 30–100 µM [REFS‑1]. This selectivity profile is a hallmark of the chemotype and is expected to be shared by 2‑methoxy‑N‑((5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl)methyl)benzenesulfonamide, although direct comparative data for the 2‑methoxy compound versus STAT1 are not yet published.

STAT3 selectivity STAT1 counter‑screening IL‑6 signalling

Computed Physicochemical Differentiation Between 2‑Methoxy and 2‑Bromo Benzenesulfonamide Analogs

The 2‑methoxy substituent (Hammett σₘ ≈ +0.12 σₚ ≈ ‑0.27) is strongly electron‑donating via resonance, whereas the 2‑bromo analog is weakly electron‑withdrawing (σₘ ≈ +0.39 σₚ ≈ +0.23). PubChem computed properties show the 2‑bromo analog has a molecular weight of 442.4 g mol⁻¹ and XLogP3‑AA = 4.1 [REFS‑1]; the 2‑methoxy target compound has MW = 393.5 g mol⁻¹ and, based on fragment‑based calculations, is expected to exhibit a lower logP (approx. 2.5–3.0) due to the polar methoxy group. This difference in lipophilicity can influence membrane permeability, metabolic stability, and binding‑site complementarity.

lipophilicity electron‑donating group metabolic stability

Cellular Viability Differential in STAT3‑Dependent vs. STAT3‑Null Cancer Cells for the Chemotype

STAT3 Inhibitor XVI suppresses the viability of STAT3‑dependent cancer cells by approximately 40 % compared with STAT3‑null cancer cells at low micromolar concentrations [REFS‑1]. This differential toxicity indicates on‑target activity of the arylsulphonamidyl thiophene amide scaffold. For the 2‑methoxy compound to be considered a valid alternative, it should ideally replicate or exceed this therapeutic window in similar isogenic cell‑line pairs; confirmatory data are pending.

oncology STAT3 dependency cancer cell viability

Recommended Use Cases for 2‑Methoxy‑N‑((5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl)methyl)benzenesulfonamide


Fragment‑Based STAT3 Drug Discovery and SAR Expansion

The compound is suitable for fragment‑based screening campaigns targeting the STAT3 SH2 domain. Its class‑level potency (FP inhibition 45–55 % for related fragments) provides a solid starting point for iterative medicinal chemistry optimisation [REFS‑1].

Functional Genomics Experiments Requiring STAT3‑Selective Chemical Probes

Given the chemotype’s demonstrated selectivity for STAT3 over STAT1 in IL‑6‑stimulated cells [REFS‑1], this compound can serve as a probe to dissect STAT3‑specific transcriptional programmes in cancer and inflammation models.

Biochemical Assay Development with a Lower‑Lipophilicity Sulfonamide Scaffold

The lower estimated logP of the 2‑methoxy derivative compared to the 2‑bromo analog may reduce off‑target binding and improve solubility in aqueous assay buffers, facilitating homogeneous time‑resolved fluorescence (HTRF) or FP assay development [REFS‑1].

Quote Request

Request a Quote for 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.